1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate imidazole precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The pathways involved in its mechanism of action are often complex and may include multiple steps, such as signal transduction and gene expression regulation.
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Studied for their antimicrobial properties.
Uniqueness: 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H6F6N2 |
---|---|
Molecular Weight |
280.17 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)7-3-8(11(15,16)17)5-9(4-7)19-2-1-18-6-19/h1-6H |
InChI Key |
UKVCJMKHZDYEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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